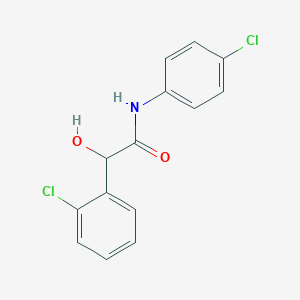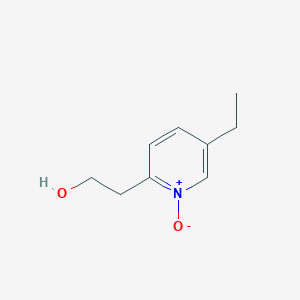
2-(5-Ethyl-1-oxidopyridin-1-ium-2-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Ethyl-1-oxidopyridin-1-ium-2-yl)ethanol is an organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of both an ethyl group and a hydroxyl group attached to the pyridine ring can influence its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Ethyl-1-oxidopyridin-1-ium-2-yl)ethanol can be achieved through several synthetic routes. One common method involves the alkylation of 2-hydroxypyridine with ethyl bromide under basic conditions to introduce the ethyl group. This is followed by oxidation to form the 1-oxy-pyridine derivative. The final step involves the reduction of the pyridine ring to introduce the ethanol group.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. Catalysts and specific reaction conditions are often employed to ensure high purity and minimal by-products.
化学反应分析
Types of Reactions
2-(5-Ethyl-1-oxidopyridin-1-ium-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The ethyl group can be substituted with other alkyl or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products
Oxidation: Formation of 2-(5-Ethyl-1-oxy-pyridin-2-yl)-acetaldehyde or 2-(5-Ethyl-1-oxy-pyridin-2-yl)-acetone.
Reduction: Formation of 2-(5-Ethyl-1-oxy-piperidin-2-yl)-ethanol.
Substitution: Formation of various substituted pyridine derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(5-Ethyl-1-oxidopyridin-1-ium-2-yl)ethanol would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, influencing biochemical pathways. The presence of the hydroxyl group could facilitate hydrogen bonding, while the pyridine ring might engage in π-π interactions with aromatic amino acids in proteins.
相似化合物的比较
Similar Compounds
2-(5-Methyl-1-oxy-pyridin-2-yl)-ethanol: Similar structure but with a methyl group instead of an ethyl group.
2-(5-Ethyl-1-oxy-pyridin-2-yl)-methanol: Similar structure but with a methanol group instead of ethanol.
2-(5-Ethyl-1-oxy-pyridin-2-yl)-propane: Similar structure but with a propane group instead of ethanol.
Uniqueness
The unique combination of the ethyl group and the hydroxyl group in 2-(5-Ethyl-1-oxidopyridin-1-ium-2-yl)ethanol can influence its reactivity and interactions, making it distinct from other similar compounds. This uniqueness can be leveraged in specific applications where these properties are advantageous.
属性
分子式 |
C9H13NO2 |
|---|---|
分子量 |
167.20 g/mol |
IUPAC 名称 |
2-(5-ethyl-1-oxidopyridin-1-ium-2-yl)ethanol |
InChI |
InChI=1S/C9H13NO2/c1-2-8-3-4-9(5-6-11)10(12)7-8/h3-4,7,11H,2,5-6H2,1H3 |
InChI 键 |
OKGBUKOLAPLDOZ-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C[N+](=C(C=C1)CCO)[O-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzyl alcohol](/img/structure/B8636249.png)
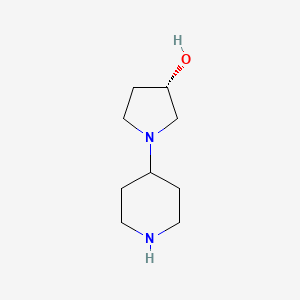
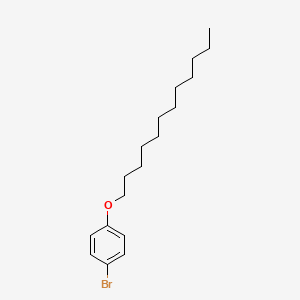
![N-ethyl-1H-benzo[d]imidazole-2-sulfonamide](/img/structure/B8636264.png)
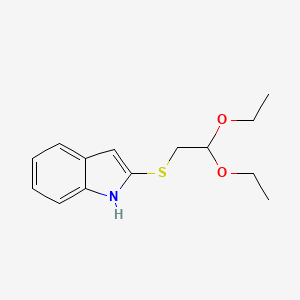
![1-Methyl-5-phenyl-1,4-dihydropyrimido[4,5-c]pyridazine](/img/structure/B8636285.png)
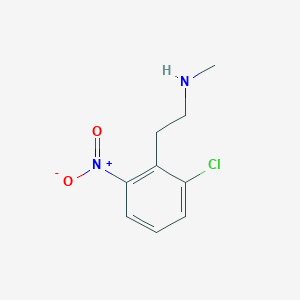
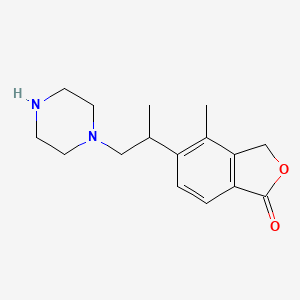
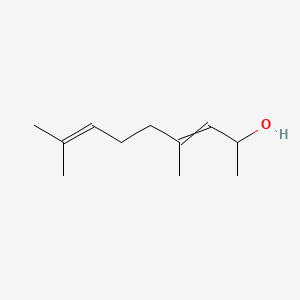
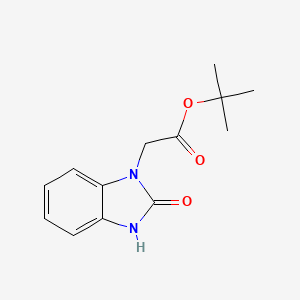
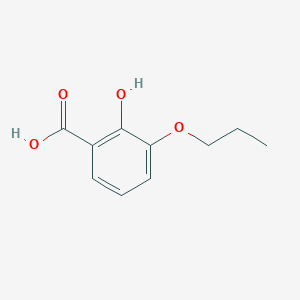
![3-(1-Buten-2-yl)-2-ethylpyrazolo[1,5-a]pyridine](/img/structure/B8636332.png)
